molecular formula C6H10ClN3 B2421179 1-(Pyrimidin-4-yl)ethanamine dihydrochloride CAS No. 1257106-74-3

1-(Pyrimidin-4-yl)ethanamine dihydrochloride

Cat. No.: B2421179
CAS No.: 1257106-74-3
M. Wt: 159.62 g/mol
InChI Key: MOJMGTCMCQAGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-4-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N2 It is a derivative of pyrimidine, a nitrogen-containing heterocycle that is widely studied for its diverse biological and chemical properties

Preparation Methods

The synthesis of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethanamine under specific conditions. One common synthetic route includes the alkylation of pyrimidine with ethylamine, followed by the formation of the dihydrochloride salt. The reaction conditions often require a solvent such as ethanol or methanol and may involve the use of catalysts to enhance the reaction efficiency .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

1-(Pyrimidin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amine derivatives .

Scientific Research Applications

1-(Pyrimidin-4-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-4-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the balance of reactivity and stability it offers, making it a versatile compound for various research and industrial applications.

Properties

CAS No.

1257106-74-3

Molecular Formula

C6H10ClN3

Molecular Weight

159.62 g/mol

IUPAC Name

1-pyrimidin-4-ylethanamine;hydrochloride

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-2-3-8-4-9-6;/h2-5H,7H2,1H3;1H

InChI Key

MOJMGTCMCQAGRJ-UHFFFAOYSA-N

SMILES

CC(C1=NC=NC=C1)N.Cl.Cl

Canonical SMILES

CC(C1=NC=NC=C1)N.Cl

solubility

not available

Origin of Product

United States

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